molecular formula C6H7N3O B8618646 2-(4-Methoxypyrazol-1-yl)acetonitrile

2-(4-Methoxypyrazol-1-yl)acetonitrile

Cat. No.: B8618646
M. Wt: 137.14 g/mol
InChI Key: MVDQRTMGKBRVGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxypyrazol-1-yl)acetonitrile is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a methoxy group at the 4-position of the pyrazole ring and an acetonitrile group attached to the nitrogen atom at the 1-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxypyrazol-1-yl)acetonitrile typically involves the cyclocondensation of appropriate precursors. . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxypyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxypyrazol-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxypyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy and nitrile groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-hydroxy-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-bromo-1H-pyrazol-1-yl)acetonitrile
  • 2-(4-alkyl-1H-pyrazol-1-yl)acetonitrile

Uniqueness

2-(4-Methoxypyrazol-1-yl)acetonitrile is unique due to the presence of the methoxy group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature can also influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications .

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2-(4-methoxypyrazol-1-yl)acetonitrile

InChI

InChI=1S/C6H7N3O/c1-10-6-4-8-9(5-6)3-2-7/h4-5H,3H2,1H3

InChI Key

MVDQRTMGKBRVGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CN(N=C1)CC#N

Origin of Product

United States

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